molecular formula C20H23N5O3 B14935604 N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B14935604
M. Wt: 381.4 g/mol
InChI Key: LYWOKKMTULHJMZ-UHFFFAOYSA-N
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Description

N-(2-((4-Carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a central piperazine ring substituted with a phenyl group at the 4-position. The carboxamide linkage connects the piperazine moiety to an ethyl chain bearing a 4-carbamoylphenylamino-oxo substituent (). The compound’s synthesis likely involves coupling reactions between activated carboxylic acids and amines, a common strategy for analogous derivatives ().

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H23N5O3/c21-19(27)15-6-8-16(9-7-15)23-18(26)14-22-20(28)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,21,27)(H,22,28)(H,23,26)

InChI Key

LYWOKKMTULHJMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-phenylpiperazine with 2-bromo-N-(4-carbamoylphenyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to maintain consistent reaction conditions. The industrial process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new alkylated derivatives .

Scientific Research Applications

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-carboxamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence chemical and biological properties:

  • Fluoro/Chloro Substitutions :
    • A2 (3-Fluorophenyl) : Yield = 52.2%, mp = 189.5–192.1°C. The 3-fluoro substituent may enhance lipophilicity and metabolic stability compared to unsubstituted analogs ().
    • A3 (4-Fluorophenyl) : Yield = 57.3%, mp = 196.5–197.8°C. The para-fluoro group could improve binding affinity in target receptors due to electronic effects ().
    • A6 (4-Chlorophenyl) : Yield = 48.1%, mp = 189.8–191.4°C. Chlorine’s electron-withdrawing nature may increase compound rigidity, as seen in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, where the piperazine adopts a chair conformation ().
  • Carbamoyl and Nitro Groups: Compound 4k (4-Nitrophenyl): Yield = 32.3%, mp = unspecified. The nitro group’s strong electron-withdrawing effect may reduce solubility but enhance reactivity in reduction reactions (). 22f (3-Cyanophenyl): Yield = 70%, mp = unspecified. The cyano group’s polarity could improve interactions with polar enzyme active sites ().

Modifications to the Piperazine Core

  • 4-Phenyl vs. 4-Alkyl Substitutions :

    • 4-Phenyl (Target Compound) : The phenyl group contributes to π-π stacking interactions in biological targets.
    • 4-Ethyl () : The ethyl group increases flexibility and may improve membrane permeability.
  • Piperazine Ring Conformation :
    X-ray studies of N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide confirm a chair conformation for the piperazine ring, a common feature in stable derivatives ().

Bicyclic and Heterocyclic Moieties

  • Benzo[b][1,4]oxazin-3(4H)-one Derivatives :

    • Compound 54 (2-Fluoro) : Yield = 60%, $^1$H NMR signals at δ 6.04 (d, CHF) indicate fluorination-induced deshielding ().
    • Compound 55 (2,2-Difluoro) : Yield = 30%, $^{13}$C NMR shows CF$_2$ resonance at δ 112.69 (t, $J = 261.9$ Hz), highlighting fluorine’s electronic impact ().
  • Thiazine and Quinoline Derivatives: Compound 58 (Benzo[b][1,4]thiazin-3(4H)-one): Yield = 46%, HRMS confirms molecular ion [M+H]$^+$ at 425.1634 (). Compound 9 (Quinoline-2-carboxamide): Yield = 97.4%, mp = 127–128°C, with $^1$H NMR signals for NH$_2$ at δ 4.79 (br) ().

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